![molecular formula C18H17FN2O B12427195 N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SLEC-11 is a synthetic lethal lead compound that has shown potential in the treatment of gastric cancer, particularly in E-cadherin-deficient cells . This compound has been identified as a promising candidate for further research due to its unique properties and effectiveness in targeting specific cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of SLEC-11 involves a series of synthetic steps that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps of organic reactions, including condensation, reduction, and purification processes .
Industrial Production Methods
Industrial production of SLEC-11 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
SLEC-11 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SLEC-11 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving SLEC-11 depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of SLEC-11, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
SLEC-11 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the development of new synthetic lethal agents.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating gastric cancer and other E-cadherin-deficient cancers.
Mecanismo De Acción
SLEC-11 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound acts as a synthetic lethal agent in E-cadherin-deficient cells, leading to cell death. The exact molecular targets and pathways involved include the inhibition of key enzymes and proteins that are essential for cancer cell survival .
Comparación Con Compuestos Similares
Similar Compounds
AL-GDa62: Another synthetic lethal lead compound with similar properties and applications.
Other Synthetic Lethal Compounds: Various other compounds that target similar pathways and have potential therapeutic applications.
Uniqueness of SLEC-11
SLEC-11 is unique due to its high specificity and effectiveness in targeting E-cadherin-deficient cells. This makes it a promising candidate for further research and development in the treatment of gastric cancer .
Propiedades
Fórmula molecular |
C18H17FN2O |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C18H17FN2O/c1-12-9-18(20-11-13-3-5-14(19)6-4-13)16-10-15(22-2)7-8-17(16)21-12/h3-10H,11H2,1-2H3,(H,20,21) |
Clave InChI |
NWJCMSSQJWHTAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC=C(C=C3)F |
Solubilidad |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
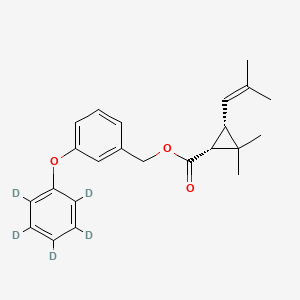
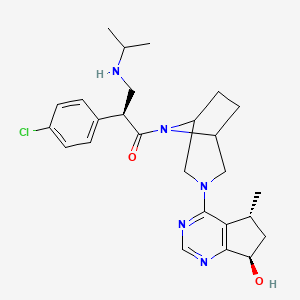
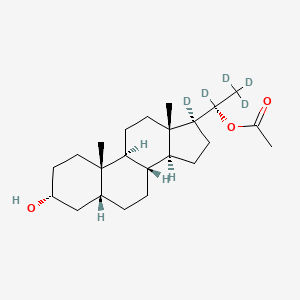
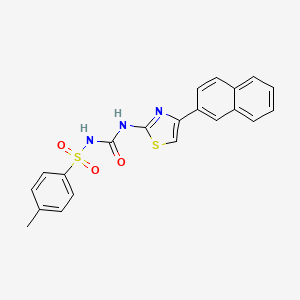

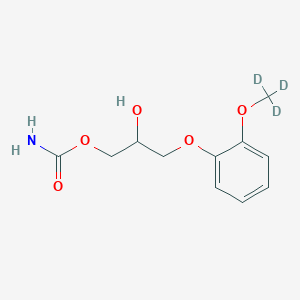
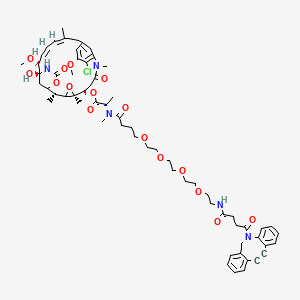
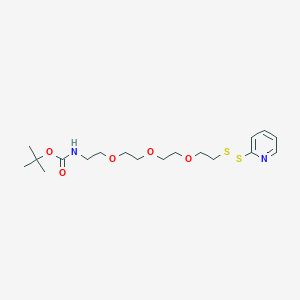

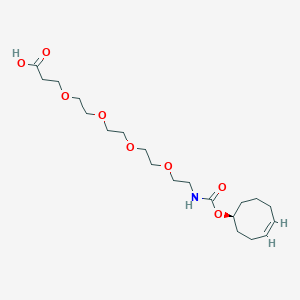
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
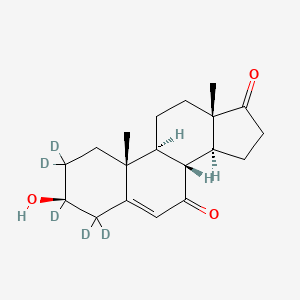
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
